Benzene, 1-methoxy-4-(1-methylethoxy)-

Catalog No.
S9024560
CAS No.
20744-02-9
M.F
C10H14O2
M. Wt
166.22 g/mol
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Benzene, 1-methoxy-4-(1-methylethoxy)-

CAS Number

20744-02-9

Product Name

Benzene, 1-methoxy-4-(1-methylethoxy)-

IUPAC Name

1-methoxy-4-propan-2-yloxybenzene

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

InChI

InChI=1S/C10H14O2/c1-8(2)12-10-6-4-9(11-3)5-7-10/h4-8H,1-3H3

InChI Key

XINCYEXLJNFQGQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)OC

IUPAC Nomenclature and CAS Registry Analysis

The IUPAC name 1-methoxy-4-(1-methylethoxy)benzene unambiguously defines the compound’s substitution pattern: a methoxy group (-OCH₃) at position 1 and an isopropoxy group (-OCH(CH₃)₂) at position 4 on the benzene ring. Its CAS registry number, 20744-02-9, distinguishes it from constitutional isomers such as the ortho-substituted variant (CAS 2539-21-1). The molecular formula C₁₀H₁₄O₂ corresponds to a molecular weight of 166.22 g/mol, as confirmed by PubChem’s computed data. Synonyms include 4-isopropoxyanisole and 1-methoxy-4-isopropoxybenzene, reflecting alternative naming conventions for aryl ethers.

Molecular Architecture: Constitutional Isomerism and Stereochemical Considerations

The compound exhibits constitutional isomerism due to varying substituent positions. For instance, the ortho isomer (1-methoxy-2-isopropoxybenzene, CAS 2539-21-1) shares the same molecular formula but distinct physical properties, such as a boiling point of 225–227°C at 5 Torr. The para-substituted structure of the target compound minimizes steric hindrance between the methoxy and isopropoxy groups, favoring thermodynamic stability.

Stereochemically, the isopropoxy group introduces a chiral center at the oxygen-bound carbon of the isopropyl moiety. This carbon is bonded to two methyl groups, an oxygen atom, and the benzene ring, satisfying the criteria for chirality. However, no enantiomeric resolution has been reported in the literature, suggesting that the compound is typically studied as a racemic mixture or in non-chiral contexts.

Comparative Structural Analysis with Related Aryl Ethers

Comparative analysis with structurally analogous compounds reveals key trends:

  • 4-Isopropylanisole (C₁₀H₁₄O, CAS 4132-48-3): Replacing the isopropoxy group with an isopropyl substituent reduces molecular weight to 150.22 g/mol and increases hydrophobicity (LogP 2.94).
  • p-tert-Butoxyanisole (C₁₁H₁₆O₂, CAS 15360-00-6): The bulkier tert-butoxy group elevates the boiling point to 246.3°C and decreases density (0.963 g/cm³) compared to the isopropoxy analog.
  • 3-Isopropoxy-4-methoxybenzoic acid (C₁₁H₁₄O₄, CAS 159783-29-6): Introducing a carboxylic acid group enhances polarity (PSA 35.25 Ų) and reduces volatility.

The table below summarizes key physicochemical properties:

PropertyBenzene, 1-Methoxy-4-(1-Methylethoxy)-4-Isopropylanisolep-tert-Butoxyanisole
Molecular FormulaC₁₀H₁₄O₂C₁₀H₁₄OC₁₁H₁₆O₂
Molecular Weight (g/mol)166.22150.22180.24
Boiling Point (°C)Not reported229–230246.3
Density (g/cm³)Not reported1.0250.963
LogPEstimated 2.8–3.12.942.87

XLogP3

2.8

Hydrogen Bond Acceptor Count

2

Exact Mass

166.099379685 g/mol

Monoisotopic Mass

166.099379685 g/mol

Heavy Atom Count

12

Dates

Last modified: 11-21-2023

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